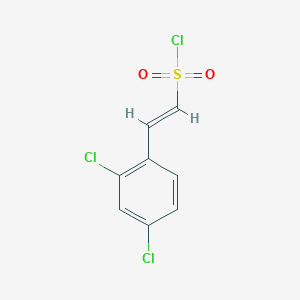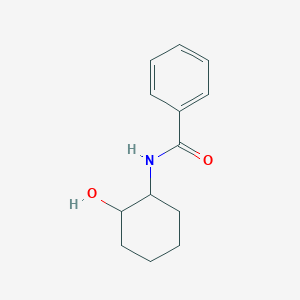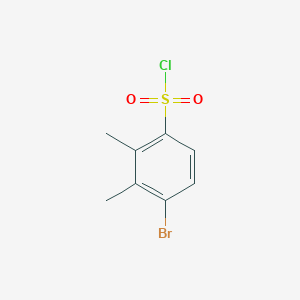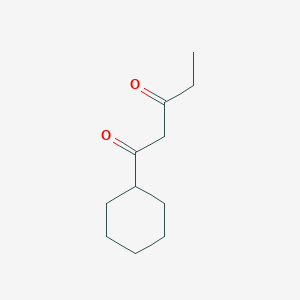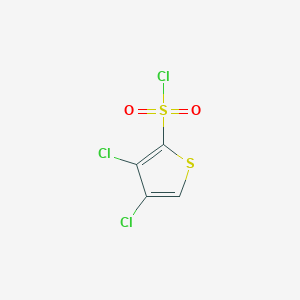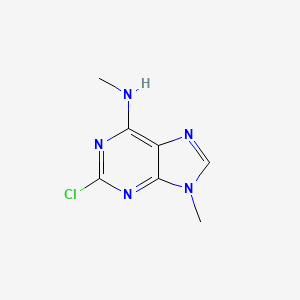
2-Chloro-N,9-dimethyl-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N,9-dimethyl-9H-purin-6-amine, also known as 2-Chloro-6-dimethylaminopurine (CPD), is a purine analog that has been extensively studied for its potential applications in scientific research. CPD is a highly versatile molecule that has been used in a variety of research applications, ranging from biochemical and physiological studies to drug development. CPD has a unique chemical structure, consisting of a chlorinated purine base with a dimethyl amine side chain, which gives it a number of unique properties that make it a useful tool for scientific research.
科学的研究の応用
CPD has been used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and molecular biology. In biochemical and physiological studies, CPD has been used to study the effects of purine analogs on various biological systems. CPD has also been used to explore the mechanisms of drug action, as well as to identify potential targets for therapeutic intervention. In molecular biology, CPD has been used as a tool to study the structure and function of proteins and nucleic acids.
作用機序
The mechanism of action of CPD is not completely understood, but it is believed to act as an inhibitor of adenosine deaminase, an enzyme involved in the metabolism of purines. CPD is also thought to interact with other enzymes involved in purine metabolism, such as adenosine kinase and adenylate cyclase. In addition, CPD is believed to interact with various proteins and nucleic acids, which could explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
CPD has been studied for its effects on a variety of biochemical and physiological processes. In particular, CPD has been shown to inhibit adenosine deaminase, which could explain its effects on purine metabolism. CPD has also been shown to interact with various proteins and nucleic acids, which could explain its effects on biochemical and physiological processes. In addition, CPD has been found to have anti-inflammatory and anti-cancer effects, as well as to modulate cell proliferation and differentiation.
実験室実験の利点と制限
CPD is a highly versatile molecule that has a number of advantages for laboratory experiments. CPD is relatively easy to synthesize, and the product can be purified in a relatively short amount of time. In addition, CPD is relatively stable and has a low toxicity, making it a safe and effective tool for laboratory experiments. However, CPD is relatively expensive and has a limited shelf life, making it a less than ideal choice for long-term experiments.
将来の方向性
The potential applications of CPD are numerous and varied, and there are a number of future directions in which CPD could be explored. For example, further research could be conducted on the effects of CPD on various biochemical and physiological processes, as well as its potential applications in drug development. In addition, CPD could be further explored for its interactions with proteins and nucleic acids, as well as its potential use as a tool for molecular biology. Finally, CPD could be further studied for its potential applications in other areas, such as biotechnology and nanotechnology.
合成法
CPD is typically synthesized through a two-step process, beginning with the reaction of 2-chloro-6-methylpyridine and dimethylamine. This reaction yields 2-chloro-N,9-dimethyl-9H-purin-6-amine, which can then be further purified by recrystallization. The reaction conditions for this synthesis are relatively mild, and the product can be purified in a relatively short amount of time.
特性
IUPAC Name |
2-chloro-N,9-dimethylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5/c1-9-5-4-6(12-7(8)11-5)13(2)3-10-4/h3H,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIKFSSGNBZNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629267 |
Source


|
| Record name | 2-Chloro-N,9-dimethyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61494-90-4 |
Source


|
| Record name | 2-Chloro-N,9-dimethyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B6611718.png)

![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone](/img/structure/B6611737.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)
